C6 Ceramide-d11: A Technical Guide for Researchers
C6 Ceramide-d11: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
C6 Ceramide-d11 is a deuterated analog of C6 Ceramide, a well-characterized short-chain, cell-permeable sphingolipid. As a stable isotope-labeled internal standard, C6 Ceramide-d11 is an invaluable tool for the accurate quantification of its non-deuterated counterpart in complex biological matrices using mass spectrometry-based techniques. C6 Ceramide itself is a potent bioactive lipid that plays a crucial role in various cellular processes, most notably in the induction of apoptosis.[1] This technical guide provides a comprehensive overview of C6 Ceramide-d11, including its chemical structure, biophysical properties, and detailed experimental protocols for its application in apoptosis research and quantitative analysis.
Chemical Structure and Properties
C6 Ceramide-d11 is structurally identical to C6 Ceramide, with the exception of eleven hydrogen atoms on the N-hexanoyl (C6) acyl chain being replaced by deuterium (B1214612) atoms. This substitution results in a higher molecular weight, allowing for its differentiation from the endogenous, non-labeled C6 Ceramide in mass spectrometry analysis.
The chemical name for the non-deuterated C6 Ceramide is N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide.[2] The structure consists of a D-erythro-sphingosine backbone N-acylated with a hexanoic acid.
Chemical Structure of C6 Ceramide:
Image Source: ResearchGate[3]
In C6 Ceramide-d11, the hexanoyl group (CH3(CH2)4CO-) is replaced by a deuterated hexanoyl group.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₆D₁₁NO₃ | [4] |
| Molecular Weight | 408.70 g/mol | [4] |
| Purity | >99% | [5] |
| Solubility | DMF: 22 mg/ml; DMSO: 20 mg/ml; Ethanol: 33 mg/ml | [2] |
| Storage Temperature | -20°C | [5] |
Biological Activity: Induction of Apoptosis
C6 Ceramide is a well-established activator of the ceramide signaling pathway, leading to the induction of apoptosis in a variety of cancer cell lines.[6][7] Its cell-permeable nature allows it to mimic the effects of endogenous ceramide generated in response to cellular stress. The pro-apoptotic signaling cascade initiated by C6 Ceramide involves the activation of key effector molecules, including caspases and stress-activated protein kinases.
C6 Ceramide-Induced Apoptosis Signaling Pathway
The following diagram illustrates the key events in the C6 Ceramide-induced apoptotic pathway. Exogenous C6 Ceramide activates the intrinsic and extrinsic apoptosis pathways, converging on the activation of effector caspases and the execution of programmed cell death.
Caption: C6 Ceramide induces apoptosis via activation of JNK, caspases, and mitochondrial pathways.
Experimental Protocols
Quantification of C6 Ceramide by LC-ESI-MS/MS
This protocol describes the quantification of endogenous C6 Ceramide in biological samples using C6 Ceramide-d11 as an internal standard.[8][9]
a. Sample Preparation (Lipid Extraction):
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Homogenize tissue samples or cell pellets in a suitable buffer.
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Add a known amount of C6 Ceramide-d11 internal standard to each sample.
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Perform lipid extraction using a modified Bligh and Dyer method with a one-phase neutral organic solvent system (e.g., chloroform:methanol:water).
-
Vortex thoroughly and centrifuge to separate the phases.
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Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid residue in the HPLC mobile phase.
b. LC-MS/MS Analysis:
-
Inject the reconstituted sample into a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer.
-
Separate the ceramide species using a C8 or C18 column with a gradient elution.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) positive ionization mode.
-
Monitor the specific precursor-to-product ion transitions for both endogenous C6 Ceramide and the C6 Ceramide-d11 internal standard.
-
Generate a calibration curve by plotting the peak area ratios of C6 Ceramide to C6 Ceramide-d11 against the concentration of C6 Ceramide standards.
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Quantify the amount of C6 Ceramide in the biological samples by interpolating their peak area ratios from the calibration curve.
Induction and Assessment of Apoptosis
This protocol details the induction of apoptosis in cultured cancer cells using C6 Ceramide and its subsequent measurement by flow cytometry.[6][10][11]
a. Cell Culture and Treatment:
-
Culture cancer cells (e.g., HCT116, K562) in appropriate media and conditions until they reach the desired confluency.
-
Prepare a stock solution of C6 Ceramide in a suitable solvent (e.g., DMSO).
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Treat the cells with varying concentrations of C6 Ceramide (e.g., 25-50 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO alone).
b. Annexin V and Propidium (B1200493) Iodide (PI) Staining:
-
After treatment, harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late apoptotic.
c. Caspase-3 Activity Assay:
-
Lyse the treated cells in a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
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Incubate a portion of the cell lysate with a fluorogenic caspase-3 substrate.
-
Measure the fluorescence intensity over time using a fluorometer. The rate of increase in fluorescence is proportional to the caspase-3 activity.
Conclusion
C6 Ceramide-d11 is an essential tool for researchers investigating the complex roles of ceramide in cellular signaling and disease. Its use as an internal standard enables precise and accurate quantification of endogenous C6 Ceramide, facilitating a deeper understanding of sphingolipid metabolism and its dysregulation in pathologies such as cancer. Furthermore, the well-documented pro-apoptotic effects of C6 Ceramide make it a valuable pharmacological agent for studying the mechanisms of programmed cell death and for the development of novel anti-cancer therapeutics. The detailed protocols and pathway information provided in this guide serve as a valuable resource for scientists and drug development professionals working in this dynamic field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. C6 神经酰胺-d11 | C6 Ceramide-d11 | 稳定同位素 | 美国InvivoChem [invivochem.cn]
- 5. avantiresearch.com [avantiresearch.com]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. medchemexpress.com [medchemexpress.com]
- 8. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
